

# A Technical Guide to the Chemical Structure and Properties of Acetone

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Prepared for: Researchers, Scientists, and Drug Development Professionals

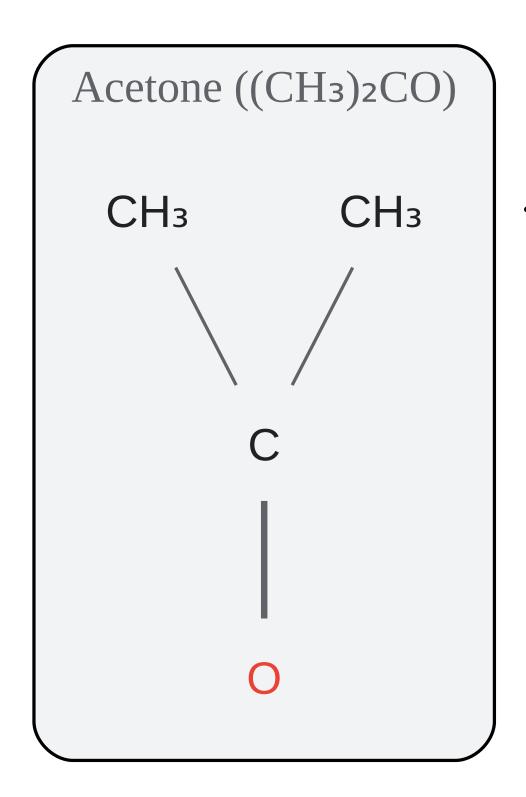
## Introduction

Acetone ((CH<sub>3</sub>)<sub>2</sub>CO), systematically named propan-2-one, is the simplest and most commercially significant member of the ketone family of organic compounds.[1] It is a colorless, volatile, and flammable liquid recognized by its characteristic pungent, somewhat sweetish odor.[2][3] Its chemical formula is C<sub>3</sub>H<sub>6</sub>O.[4] Acetone is miscible with water and serves as a vital solvent in industrial, laboratory, and household applications.[2] Furthermore, it is a fundamental building block in organic synthesis, used as a precursor for materials such as methyl methacrylate and bisphenol A.[2] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic signature, and key reactive pathways.

## **Molecular Structure and Bonding**

The acetone molecule consists of three carbon atoms, six hydrogen atoms, and one oxygen atom.[1] The structure is characterized by a central carbonyl group (C=O) bonded to two methyl (-CH<sub>3</sub>) groups, making it a symmetrical ketone.[5] The carbonyl carbon is sp<sup>2</sup> hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The carbon-oxygen double bond is comprised of one sigma ( $\sigma$ ) bond and one pi ( $\pi$ ) bond. The two methyl carbons are sp<sup>3</sup> hybridized, exhibiting a tetrahedral geometry.





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Caption: 2D structure of the acetone (propan-2-one) molecule.



# **Physicochemical Properties**

Acetone's utility is largely defined by its physical and chemical properties. It is a highly polar molecule due to the carbonyl group, which allows for its miscibility with water and many organic solvents.[5] Key quantitative properties are summarized below.

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O
IUPAC Name	Propan-2-one
Molar Mass	58.08 g/mol [2][4][6]
Appearance	Colorless liquid[2]
Density	0.7845 g/cm³ (at 25°C)[2]
Boiling Point	56.08 °C (132.94 °F)[2]
Melting Point	-94.9 °C (-138.8 °F)[2]
Flash Point	-20 °C (-4 °F)[7]
Solubility in Water	Miscible[2][8]
Refractive Index	1.359 (at 20°C)[9]

# **Spectroscopic Characterization**

Spectroscopic analysis is essential for the unambiguous identification and characterization of acetone.



Technique	Observation
<sup>1</sup> H NMR	A single sharp peak (singlet) appears at ~2.17 ppm, as all six protons on the two methyl groups are chemically equivalent.
<sup>13</sup> C NMR	Two distinct signals are observed: one for the methyl carbons (~30.6 ppm) and one for the carbonyl carbon (~206.7 ppm).[10]
IR Spectroscopy	A very strong, sharp absorption peak characteristic of the C=O carbonyl stretch is observed at approximately 1710 cm <sup>-1</sup> .[8][11] C-H stretching and bending vibrations are also present.
Mass Spectrometry	The molecular ion peak (M+) appears at m/z = 58.[3][4] The most abundant fragment (base peak) is at m/z = 43, corresponding to the acylium ion [CH <sub>3</sub> CO] <sup>+</sup> , formed by the loss of a methyl radical.[4][12]

# **Key Chemical Reactions and Pathways**

Acetone's reactivity is dominated by the carbonyl group and the acidity of its  $\alpha$ -hydrogens.

## **Keto-Enol Tautomerism**

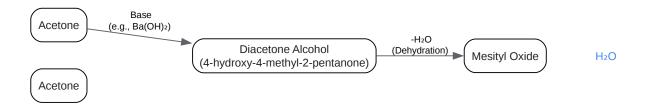
Like most ketones, acetone exhibits keto-enol tautomerism, existing in equilibrium with its enol isomer, prop-1-en-2-ol. The keto form is significantly more stable; in acetone vapor at ambient temperature, only a tiny fraction  $(2.4 \times 10^{-7}\%)$  of the molecules are in the enol form.[2]

Caption: Equilibrium between the keto and enol tautomers of acetone.

## **Aldol Condensation**

In the presence of a base (e.g., Ba(OH)<sub>2</sub>), two acetone molecules can undergo an aldol condensation to form diacetone alcohol. Subsequent dehydration of this product yields mesityl oxide.[2]





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Caption: Aldol condensation pathway of acetone.

# Experimental Protocol: Synthesis of Diacetone Alcohol

This protocol details the base-catalyzed synthesis of diacetone alcohol from acetone, a classic example of the aldol condensation.

Objective: To synthesize 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) from acetone using barium hydroxide as a catalyst.

#### Materials:

- Acetone (reagent grade, dried over anhydrous potassium carbonate), 750 ml (595 g)
- Barium hydroxide octahydrate (Ba(OH)<sub>2</sub>·8H<sub>2</sub>O)
- 1-L round-bottomed flask
- Soxhlet extractor with large paper thimbles

## Foundational & Exploratory





- Efficient reflux condenser
- Porous porcelain chips
- Fractional distillation apparatus (e.g., Claisen flask with column)
- Vacuum source
- · Oil bath

#### Procedure:

- Setup: Assemble a 1-L round-bottomed flask with a Soxhlet extractor and a reflux condenser. Add 750 ml of dried acetone and a few porcelain chips to the flask.[13]
- Catalyst Preparation: Fill a large paper thimble three-quarters full with barium hydroxide and pack the remaining space with glass wool. Place the thimble inside the Soxhlet apparatus.
   [13]
- Reaction (Reflux): Heat the flask using an oil bath to maintain a steady reflux of acetone
  through the Soxhlet extractor. The acetone will continuously percolate over the barium
  hydroxide catalyst, promoting the condensation reaction.[13]
- Monitoring: Continue the reflux for 40-70 hours. The reaction can be monitored by observing
  the boiling point of the liquid in the flask; as diacetone alcohol forms, the boiling point will
  rise. The reaction is considered substantially complete when the acetone no longer refluxes.
   [2][13] The process can be paused and restarted if necessary.
- Acetone Recovery: After the reflux period, reconfigure the apparatus for simple distillation.
   Heat the flask in an oil bath, gradually raising the temperature to 125°C to distill off the unreacted acetone.
   [2] The recovered acetone can be reused.
- Vacuum Distillation: Transfer the residual liquid, which is crude diacetone alcohol (approx. 95% purity), to a Claisen flask.[2] Purify the product by vacuum distillation. Collect the fraction boiling at 71–74 °C at a pressure of 23 mm Hg.[2][13] Diacetone alcohol is susceptible to decomposition back to acetone at its atmospheric boiling point, making reduced pressure distillation essential.[2]



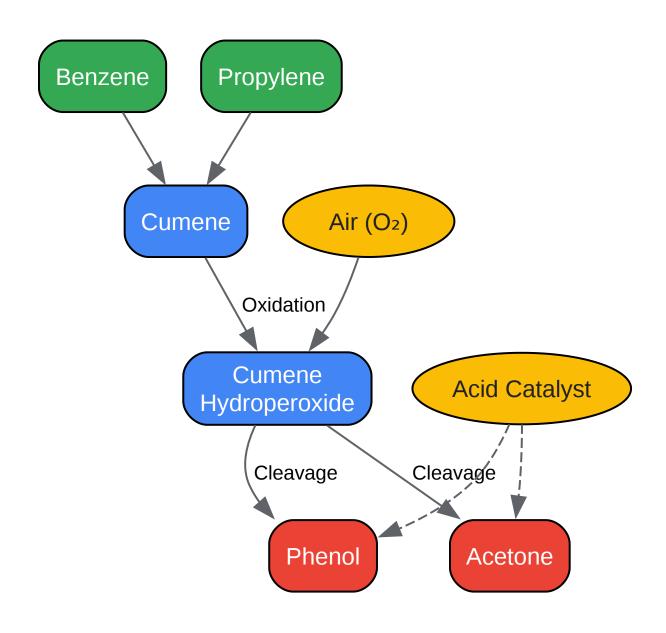
### Safety Precautions:

- Acetone is highly flammable; ensure no open flames or spark sources are present.
- Perform the experiment in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Barium compounds are toxic; handle with care and avoid inhalation or ingestion.

# **Industrial Synthesis: The Cumene Process**

On an industrial scale, approximately 83% of the world's acetone is produced as a co-product of phenol synthesis via the Cumene Process.[4] This process involves the alkylation of benzene with propylene to form cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide before being cleaved into phenol and acetone.





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Caption: Simplified workflow of the Cumene Process for phenol and acetone production.



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